H-D-Arg-Phe-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-D-Arg-Phe-OH is a synthetic peptide composed of three amino acids: D-arginine, phenylalanine, and a terminal hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of H-D-Arg-Phe-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The initial amino acid (D-arginine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid (phenylalanine) is coupled to the growing peptide chain using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) or N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product, this compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines follow the same principles as manual SPPS but allow for higher throughput and consistency. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: H-D-Arg-Phe-OH can undergo various chemical reactions, including:
Oxidation: The phenylalanine residue can be oxidized to form tyrosine derivatives.
Reduction: The arginine residue can be reduced to form citrulline.
Substitution: The hydroxyl group can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or periodate can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Various reagents, including alkyl halides or acyl chlorides, can be used to introduce new functional groups.
Major Products:
Oxidation: Tyrosine derivatives.
Reduction: Citrulline.
Substitution: Modified peptides with different functional groups.
Scientific Research Applications
H-D-Arg-Phe-OH has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its role in cellular signaling and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including analgesic properties.
Industry: Utilized in the development of peptide-based materials and nanostructures.
Mechanism of Action
The mechanism of action of H-D-Arg-Phe-OH involves its interaction with specific molecular targets, such as opioid receptors. The peptide binds to these receptors, mimicking the effects of endogenous peptides and modulating pain perception. The interaction with opioid receptors leads to the activation of intracellular signaling pathways, resulting in analgesic effects.
Comparison with Similar Compounds
H-Tyr-D-Arg-Phe-Gly-NH2: A tetrapeptide with similar analgesic properties.
H-D-Ala-Phe-Lys-EACA-NH2: A peptide with inhibitory activity against plasmin.
Uniqueness: H-D-Arg-Phe-OH is unique due to its specific amino acid sequence and the presence of D-arginine, which enhances its stability and resistance to enzymatic degradation. This makes it a valuable tool in research and potential therapeutic applications.
Properties
IUPAC Name |
(2S)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O3/c16-11(7-4-8-19-15(17)18)13(21)20-12(14(22)23)9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9,16H2,(H,20,21)(H,22,23)(H4,17,18,19)/t11-,12+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBHGSGQZSOLIR-NEPJUHHUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@@H](CCCN=C(N)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.